molecular formula C13H14N2O2S B2702476 N-{5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl}acetamide CAS No. 304895-16-7

N-{5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl}acetamide

Cat. No.: B2702476
CAS No.: 304895-16-7
M. Wt: 262.33
InChI Key: HXJICKIQGGJYBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl}acetamide is a synthetic organic compound with the molecular formula C12H13NO2S It is characterized by the presence of a thiazole ring, a methoxybenzyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl}acetamide typically involves the formation of the thiazole ring followed by the introduction of the methoxybenzyl and acetamide groups. One common method involves the reaction of 4-methoxybenzylamine with 2-bromoacetylthiazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-{5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl}acetamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-{5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl}acetamide has found applications in various fields of scientific research:

Mechanism of Action

The mechanism of action of N-{5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl}acetamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the polymerization of tubulin, a key protein involved in cell division. This inhibition disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. The compound may also interact with other cellular pathways, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methoxybenzyl)-N’-(5-nitro-1,3-thiazol-2-yl)urea
  • 2-chloro-N-{5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl}acetamide
  • N-[5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide

Uniqueness

N-{5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl}acetamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its methoxybenzyl group enhances its lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The thiazole ring contributes to its stability and ability to form hydrogen bonds, making it a versatile scaffold for drug design .

Properties

IUPAC Name

N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-9(16)15-13-14-8-12(18-13)7-10-3-5-11(17-2)6-4-10/h3-6,8H,7H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXJICKIQGGJYBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(S1)CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.